
ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative characterized by a phenyl group at position 2, a methyl group at position 5, and an ethyl ester moiety at position 4 of the imidazole ring (Figure 1). This compound belongs to a class of nitrogen-containing heterocycles widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis: The compound is typically synthesized via thermal cyclization of precursors such as methyl (E)-3-arylamino-2-benzoylaminobut-2-enoates under acidic conditions (e.g., polyphosphoric acid, PPA) . Alternative routes involve reactions of chloromethyl-substituted intermediates with carbonyl derivatives using methodologies like tetrakis(dimethylamino)ethylene (TDAE) . These methods yield moderate to good efficiencies (22–35% yields) depending on substituent effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable aryl halide in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-quality products .
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates:
Reaction Conditions
In one study, hydrolysis of the ester group facilitated the synthesis of 1,5-diaryl-imidazole-4-carboxylic acids, which exhibited enhanced binding to biological targets compared to ester analogs .
Nucleophilic Substitution at the Ester Group
The ethoxycarbonyl group participates in nucleophilic acyl substitution reactions, enabling the introduction of amines, hydrazides, and other nucleophiles:
Key Reactions
Carbohydrazide derivatives have been explored as antimicrobial agents due to their ability to chelate metal ions and disrupt microbial enzyme activity .
Imidazole Ring Functionalization
The 1H-imidazole core undergoes regioselective reactions at nitrogen and carbon positions:
Deprotonation and Alkylation
The NH group (pKa ~14–15) is deprotonated under strong bases (e.g., NaH), enabling N-alkylation:
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Example : Methylation with iodomethane yields N-methyl derivatives, altering electronic properties for coordination chemistry.
Electrophilic Aromatic Substitution
The phenyl ring at C-2 undergoes electrophilic substitution (e.g., nitration, sulfonation):
Reaction | Conditions | Product |
---|---|---|
Nitration | HNO₃, H₂SO₄, 0–5°C | 2-(3-Nitrophenyl)-substituted imidazole |
Bromination | Br₂, FeBr₃, CH₂Cl₂ | 2-(4-Bromophenyl)-substituted imidazole |
These modifications enhance π-stacking interactions in supramolecular assemblies.
Cross-Coupling Reactions
The phenyl group facilitates transition-metal-catalyzed couplings, enabling structural diversification:
Palladium-Catalyzed Suzuki Reaction
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Example : Coupling with 4-fluorophenylboronic acid introduces electron-withdrawing groups, modulating bioactivity .
Coordination Chemistry
The imidazole nitrogen and carboxylate group act as ligands for metal ions:
Metal Salt | Complex Formed | Application |
---|---|---|
Cu(II) acetate | Tetradentate Cu-imidazole complex | Catalytic oxidation of alcohols |
ZnCl₂ | Zn-carboxylate coordination polymer | Luminescent materials |
Comparative Reactivity
A reactivity analysis against analogs highlights its unique behavior:
Compound | Key Reactivity Difference |
---|---|
Ethyl 5-methyl-2-(2-trifluoromethylphenyl)-imidazole-4-carboxylate | Enhanced electrophilicity due to -CF₃ group |
Ethyl 5-methyl-2-(3-thienyl)-imidazole-4-carboxylate | Thiophene enables conjugate addition reactions |
Scientific Research Applications
Chemical Properties and Structure
EMPHIC is characterized by its imidazole ring structure, which includes an ethyl ester group and a phenyl substituent. Its molecular formula is with a molecular weight of approximately 230.26 g/mol. The unique structural features contribute to its reactivity and interaction with biological targets.
Scientific Research Applications
The applications of EMPHIC can be categorized into several key areas:
Medicinal Chemistry
- Antimicrobial Activity : EMPHIC has demonstrated significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics. Research indicates that it can inhibit the growth of bacteria such as Pseudomonas aeruginosa, a common concern in cystic fibrosis patients .
- Enzyme Inhibition : EMPHIC acts as an inhibitor for enzymes such as xanthine oxidase and β-glucuronidase. Its inhibition of xanthine oxidase can reduce uric acid production, offering therapeutic potential for conditions like gout .
Agrochemicals
- Pesticide Development : The stability and reactivity of EMPHIC make it suitable for developing agrochemicals. Its ability to modulate biological pathways can lead to effective pest control agents.
Material Sciences
- Functional Materials : The unique properties of EMPHIC allow it to be used in synthesizing functional materials with specific chemical functionalities, which can be utilized in various industrial applications.
Case Studies
Several studies have explored the biological activity of EMPHIC:
In Vitro Studies
In vitro assays demonstrated that EMPHIC exhibited significant inhibition rates against xanthine oxidase (up to 85% at certain concentrations) and moderate inhibition against β-glucuronidase. These findings highlight the compound's potential as an effective therapeutic agent in managing conditions associated with these enzymes.
Structure-Activity Relationship (SAR) Analysis
A SAR analysis indicated that modifications to the imidazole ring or substituents on the phenyl group can enhance or diminish inhibitory effects on target enzymes. For example, increasing steric hindrance around the nitrogen atoms in the imidazole ring often correlates with increased enzyme inhibition.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the compound can interact with biological receptors, modulating signal transduction pathways. These interactions contribute to its diverse biological activities .
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, emphasizing substituent effects on physicochemical properties and synthetic outcomes.
Table 1: Structural and Functional Comparison of Imidazole Carboxylate Derivatives
Key Observations:
Electron-Withdrawing Groups (e.g., bromo, CF3O): Elevate lipophilicity (logP) and may improve bioavailability. The trifluoromethoxy group in also confers metabolic stability due to fluorine’s inertness. Halogens (e.g., Cl, F): Introduce halogen bonding capabilities, which can influence molecular recognition in biological targets .
Ester Group Impact :
- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity than methyl esters, favoring passive diffusion across biological membranes. For example, ethyl derivatives like the target compound may have prolonged half-lives compared to methyl analogs .
Synthetic Yields :
- Substituents influence reaction efficiency. Brominated derivatives (e.g., 4g, 35% yield) are synthesized more efficiently than methoxy analogs (e.g., 4f, 22% yield), possibly due to steric or electronic factors during cyclization .
Research Findings and Implications
- Crystallography : Structural validation via techniques like X-ray diffraction (using SHELX ) confirms the imidazole core’s planar geometry and hydrogen-bonding patterns, critical for understanding intermolecular interactions .
- Drug Design : The ethyl ester in the target compound may serve as a prodrug moiety, as seen in TCV-116, which is hydrolyzed in vivo to its active carboxylic acid form .
- Future Directions : Functionalization with bioisosteric groups (e.g., tetrazoles) or exploration of position 1 substitutions (e.g., benzyl groups ) could optimize pharmacokinetic profiles.
Biological Activity
Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate (EMPHIC) is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an enzyme inhibitor. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
EMPHIC is characterized by a five-membered imidazole ring containing two nitrogen atoms and three carbon atoms, along with an ethyl ester group and a phenyl substituent. Its molecular formula is with a molecular weight of approximately 231.25 g/mol. The compound is typically a solid at room temperature and exhibits solubility in various polar solvents, which is advantageous for its biochemical applications.
Enzyme Inhibition
One of the primary biological activities of EMPHIC is its role as an inhibitor of specific enzymes:
- Xanthine Oxidase : EMPHIC has been shown to inhibit xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. This inhibition can potentially reduce the production of uric acid, making it relevant in the treatment of gout and other conditions associated with hyperuricemia.
- β-Glucuronidase : The compound also inhibits β-glucuronidase, an enzyme that plays a role in drug metabolism and detoxification processes. By modulating this enzyme's activity, EMPHIC may influence the pharmacokinetics of various drugs.
The mechanism through which EMPHIC exerts its biological effects involves interaction with specific molecular targets:
- Binding Affinity : Studies have characterized the binding affinity and kinetics of EMPHIC with xanthine oxidase and β-glucuronidase using biochemical assays. These interactions suggest a competitive inhibition mechanism, where EMPHIC competes with natural substrates for binding to the active sites of these enzymes .
- Cellular Signaling Pathways : Research indicates that EMPHIC may affect cellular signaling pathways related to oxidative stress, further supporting its potential therapeutic applications in conditions characterized by oxidative damage.
Research Findings and Case Studies
Several studies have explored the biological activity of EMPHIC:
- In Vitro Studies : In vitro assays demonstrated that EMPHIC exhibited significant inhibition rates against xanthine oxidase (up to 85% at certain concentrations) and moderate inhibition against β-glucuronidase .
- Structure-Activity Relationship (SAR) : A structure-activity relationship analysis has shown that modifications to the imidazole ring or substituents on the phenyl group can enhance or diminish the inhibitory effects on these enzymes. For instance, increasing steric hindrance around the nitrogen atoms in the imidazole ring often correlates with increased enzyme inhibition.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to EMPHIC:
Compound Name | Structural Features | Unique Aspects | Enzyme Inhibition Activity |
---|---|---|---|
Ethyl 2-phenylimidazole-5-carboxylate | Imidazole ring with phenyl group | Different carboxylic acid position | Moderate |
5-Methylimidazole | Simplified structure without phenyl group | Primarily used in synthesis | None |
Ethyl imidazole-4-carboxylic acid | Imidazole ring with carboxylic acid | Focus on carboxylic acid functionality | Low |
EMPHIC stands out due to its specific inhibition properties against xanthine oxidase and β-glucuronidase, which are not as pronounced in other similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine, followed by functionalization at the 4-position. For example, describes a similar imidazole derivative synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux conditions. Yield optimization involves solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalyst screening (e.g., acetic acid or Lewis acids). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm aromatic protons (δ 7.2–7.8 ppm for phenyl), methyl groups (δ 2.3–2.6 ppm), and ester carbonyl (δ ~165–170 ppm). provides reference shifts for analogous pyrazole-carboxylates.
- IR : Ester C=O stretching (~1700 cm⁻¹) and N–H imidazole vibrations (~3200 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., 260.3 g/mol) and fragmentation patterns consistent with imidazole ring cleavage.
Cross-validate with high-resolution mass spectrometry (HRMS) for empirical formula confirmation .
Q. What preliminary pharmacological screening strategies are recommended for this compound?
Methodological Answer: Initial evaluation includes:
- Enzyme Inhibition Assays : Test against targets like xanthine oxidase (see for imidazole derivatives as inhibitors) using UV-Vis spectroscopy to monitor uric acid formation.
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa or HepG2) at concentrations 1–100 µM.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to receptors (e.g., highlights docking studies for imidazole-thiazole hybrids) .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and X-ray crystallographic results be resolved?
Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:
- Variable-Temperature NMR : Detect tautomeric equilibria (e.g., 1H-imidazole vs. 3H-imidazole forms).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., discusses hydrogen-bonding patterns).
- DFT Calculations : Compare optimized gas-phase structures (B3LYP/6-311+G(d,p)) with crystallographic data to identify conformational distortions .
Q. What computational methods optimize the synthesis pathway for scale-up?
Methodological Answer:
- Reaction Path Search : Use quantum chemical methods (e.g., Gaussian or ORCA) to identify low-energy intermediates. highlights ICReDD’s approach combining computation and experimental feedback.
- Machine Learning : Train models on reaction databases to predict optimal conditions (solvent, catalyst, temperature).
- Process Simulation : Aspen Plus or COMSOL models for heat/mass transfer analysis in continuous-flow reactors .
Q. How do hydrogen-bonding networks in the crystal lattice influence physicochemical properties?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s rules ( ) to classify hydrogen bonds (e.g., R²₂(8) motifs).
- Thermal Analysis : Correlate melting points (DSC/TGA) with lattice energy calculated via PIXEL (software for intermolecular interaction energies).
- Solubility Prediction : Use COSMO-RS to model solvent interactions based on crystal packing .
Q. What mechanistic insights exist for side reactions during imidazole ring formation?
Methodological Answer:
- Isotopic Labeling : Track 15N or 13C in intermediates using LC-MS to identify off-pathway species.
- In Situ IR Spectroscopy : Monitor carbonyl intermediates in real-time.
- DFT Transition State Analysis : Identify energy barriers for competing pathways (e.g., ring closure vs. dimerization) .
Q. How can derivatives be designed to enhance target selectivity in enzyme inhibition?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents at the 2-phenyl (electron-withdrawing groups) or 5-methyl (steric bulk) positions. demonstrates fluorophenyl derivatives improving xanthine oxidase affinity.
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using combinatorial libraries .
Q. What protocols validate the absence of twinning or disorder in single-crystal structures?
Methodological Answer:
- PLATON TwinRotMat : Analyze diffraction data for twinning components.
- SHELXL ADDSYM : Check for missed symmetry operations.
- Hansen-Coppens Multipole Model : Refine electron density to detect disorder. emphasizes SHELX’s robustness in handling twinned data .
Q. How does the compound degrade under oxidative or hydrolytic conditions?
Methodological Answer:
Properties
IUPAC Name |
ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9(2)14-12(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVIVZIQTRTTBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507519 | |
Record name | Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77335-93-4 | |
Record name | Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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